1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol
Description
Systematic Nomenclature and CAS Registry Information
The compound is formally designated as 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol , with the CAS registry number 1263400-50-5 . Its MDL identifier is MFCD27579700 . This nomenclature reflects its structural components: a pyridine ring substituted with a chlorine atom at position 2 and a trifluoroethanol moiety at position 4.
Molecular Formula and Weight Analysis
The molecular formula is C₇H₅ClF₃NO , derived from:
- Pyridine core (C₅H₄N)
- Chlorine substituent (Cl)
- Trifluoroethanol group (C₂F₃OH)
The molecular weight is calculated as 211.57 g/mol (atomic weights: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00).
| Component | Contribution to Formula | Atomic Weight (g/mol) |
|---|---|---|
| Pyridine ring | C₅H₄N | 78.06 |
| Chlorine | Cl | 35.45 |
| Trifluoroethanol | C₂F₃OH | 98.06 |
| Total | C₇H₅ClF₃NO | 211.57 |
Crystallographic Structure Determination
No crystallographic data (e.g., X-ray diffraction coordinates or unit cell parameters) were identified in the provided sources for this specific compound. However, structural analogs like 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one (CAS 7060975) demonstrate methodologies for crystal structure analysis, including space group determination (P-1) and refinement parameters (R = 0.0401). For 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanol, further experimental studies are required to elucidate its crystalline packing and hydrogen-bonding interactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While no NMR data is explicitly reported for this compound, insights can be inferred from structurally related trifluoroethanol derivatives:
- Trifluoroethanol group : The CF₃CH₂OH moiety typically shows a singlet for the CF₃ group (δ ~ 4.0–4.5 ppm) and a broad OH peak (δ ~ 1.5–2.5 ppm) in ¹H NMR.
- Pyridine ring : Protons at positions 3 and 5 (ortho to Cl) may exhibit doublets (J ~ 2–3 Hz) due to coupling with the chlorine substituent.
| Expected NMR Signal | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CF₃CH₂OH (OH proton) | 1.5–2.5 | Broad singlet |
| CF₃CH₂OH (CH₂ proton) | 4.0–4.5 | Singlet |
| Pyridine H-3/H-5 | 7.2–7.6 | Doublets (J ~ 2 Hz) |
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry data for this compound is not available in the provided sources. However, fragmentation pathways for similar trifluoroethanol derivatives suggest:
- Molecular ion peak : [M+H]⁺ at m/z 212 (C₇H₅ClF₃NO + H)
- Key fragments : Loss of HCl (m/z 173.0), cleavage of the C–O bond (m/z 143.0 for C₅H₄ClN + CF₃CH₂OH)
Infrared (IR) Vibrational Signatures
No IR spectra are reported for this compound. Predicted absorption bands, based on functional groups:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H (alcohol) | 3200–3600 | Broad stretch |
| C–F (trifluoro) | 1100–1300 | Stretching vibrations |
| Pyridine C–N | 1600–1650 | Aromatic ring vibrations |
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRHTOYGHUTCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chloropyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 2-chloropyridine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol moiety can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Pyridine vs. Benzene Derivatives
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (CAS 446-66-2)
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 216.58 g/mol
- Key Differences : Replaces the pyridine ring with a chlorophenyl group. The absence of a nitrogen atom in the aromatic ring reduces polarity and alters electronic properties, impacting reactivity in nucleophilic substitutions or catalytic reactions .
1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS 446-63-9)
Functional Group Variations: Alcohols vs. Ketones
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)
- Molecular Formula: C₇H₃ClF₃NO
- Molecular Weight : 209.55 g/mol
- Key Differences : Ketone (-CO-) group replaces the hydroxyl (-OH). This eliminates hydrogen-bonding capacity and increases electrophilicity, making it more reactive in condensation or Grignard reactions .
1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1060811-90-6)
- Molecular Formula: C₇H₃ClF₃NO
- Molecular Weight : 209.55 g/mol
- Key Differences: Chlorine substitution at the pyridine 2-position (vs.
Stereochemical Variants
(R)- and (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- CAS : 928715-37-1 (R), 6482-24-2 (S)
- Molecular Formula : C₈H₆BrF₃O
- Key Differences : Enantiomeric forms exhibit distinct biological activities. For example, (R)-enantiomers have been prioritized in kinetic resolution studies for drug intermediates due to higher enantiomeric excess (e.e.) in enzymatic reductions .
Reactivity and Stability
- Hydrogen Bonding: The hydroxyl group in 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to ketone analogs .
- Electrophilicity : Ketone derivatives (e.g., CAS 1356086-78-6) are more reactive toward nucleophiles like amines or hydrides, whereas the alcohol is prone to oxidation or esterification .
- Thermal Stability: Trifluoroethanol derivatives generally exhibit higher thermal stability than their non-fluorinated counterparts due to the strong C-F bonds .
Biological Activity
1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoroethanol moiety enhances its lipophilicity and ability to form hydrogen bonds, which can influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.
The molecular formula of this compound is C7H6ClF3NO, with a molecular weight of 223.57 g/mol. The presence of both chlorinated pyridine and trifluoroethanol functionalities contributes to its distinctive reactivity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt microbial functions, leading to antimicrobial effects.
- Protein Interactions : Its trifluoroethanol group enhances the ability to form hydrogen bonds with proteins and enzymes, modulating their activities and potentially influencing various biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various microbial strains by disrupting their enzymatic functions.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound’s structure allows it to induce apoptosis in cancer cells through mechanisms involving the inhibition of key metabolic enzymes .
Case Studies and Research Findings
A selection of research studies highlights the biological activities and applications of this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against several bacterial strains. Results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential use in developing new antibiotics.
- Cancer Research : In a study focused on cancer cell lines, the compound showed significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications. The mechanism involved apoptosis induction through metabolic pathway modulation .
- Enzyme Interaction Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the interaction strength between this compound and various metabolic enzymes. These models help elucidate the structural features necessary for biological activity .
Comparative Analysis
To understand the uniqueness of this compound in relation to structurally similar compounds, a comparison is made with other chlorinated pyridine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanol | Similar trifluoroethanol moiety | Moderate antimicrobial properties |
| 1-(4-Chloropyridin-3-yl)-alcohol | Lacks trifluoromethyl group | Lower enzyme inhibition |
| Chlorinated pyridine derivatives | Varies in halogen placement | Diverse biological activities |
The presence of the trifluoroethanol group in this compound significantly enhances its biological activity compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol?
A viable synthetic approach involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 2-chloro-4-pyridinecarboxaldehyde with trifluoroethanol under acidic conditions to form an intermediate.
- Step 2 : Reduce the intermediate using NaBH4 or catalytic hydrogenation. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/Hexane 1:3).
- Purification : Use column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the product. Similar methodologies are employed for pyridinyl methanol derivatives (e.g., (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which achieves >98% purity via chromatography) .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : 1H NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and trifluoroethanol protons (δ 3.5–4.5 ppm). 19F NMR for CF3 group (δ -70 to -80 ppm).
- FTIR : Confirm OH stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 241.02).
- X-ray Crystallography : For structural confirmation if single crystals are obtained, as demonstrated for fluorinated pyridine derivatives .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : The trifluoroethanol moiety may cause respiratory irritation (similar to 2,2,2-trifluoroethanol, which requires PPE and ventilation ).
- Chloropyridine Risks : Potential skin sensitization; use nitrile gloves and fume hoods.
- Storage : Keep in a dry, dark, and ventilated environment to prevent degradation .
Advanced Research Questions
Q. How do the electron-withdrawing groups (Cl, CF3) influence the compound’s reactivity in nucleophilic substitutions?
The 2-chloropyridinyl group directs electrophilic substitution to the para position due to inductive and resonance effects. The CF3 group further deactivates the pyridine ring, reducing reactivity toward strong nucleophiles. For example, in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, the CF3 group stabilizes intermediates via hyperconjugation, altering reaction pathways . Computational studies (DFT) can predict charge distribution and regioselectivity .
Q. How to resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Cross-Validation : Use differential scanning calorimetry (DSC) to determine precise melting points.
- Reference Standards : Compare data with NIST Standard Reference Database entries (e.g., 1-Phenyl-2,2,2-trifluoroethanol has validated thermochemical data in NIST Chemistry WebBook ).
- Solubility : Address inconsistencies by testing in multiple solvents (e.g., DMSO, ethanol) under controlled humidity.
Q. What are the challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound?
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation steps.
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolution.
- Case Study : For (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol, enantiomeric excess >99% is achieved via enzymatic resolution .
Q. How can computational chemistry predict the solvation behavior of this compound?
- Molecular Dynamics (MD) Simulations : Model solvation free energy in polar solvents (e.g., water, ethanol).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and H-bonding interactions.
- PubChem Data : Leverage computational descriptors (e.g., LogP, polar surface area) for solubility predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
